1-Amino-6-cyanonaphthalene

Description

Structure

3D Structure

Properties

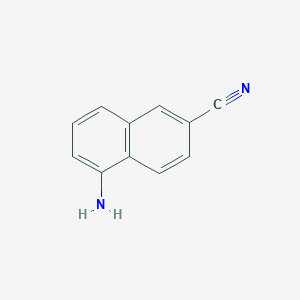

IUPAC Name |

5-aminonaphthalene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCQQTJNDIPSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)C(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562928 |

Source

|

| Record name | 5-Aminonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73399-92-5 |

Source

|

| Record name | 5-Aminonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-naphthonitrile vs. 1-Amino-6-cyanonaphthalene: Technical Guide

The following technical guide details the chemical identity, synthesis, and applications of 5-amino-2-naphthonitrile , clarifying its synonymy with 1-amino-6-cyanonaphthalene .

Part 1: Nomenclature & Identity Verification

Core Directive: The primary confusion regarding these two names stems from the numbering conventions of the naphthalene ring system. They are synonyms for the exact same chemical entity (CAS 73399-92-5). They are not distinct isomers.

The Symmetry Argument

The naphthalene molecule possesses specific symmetry that makes the 1,6-substitution pattern equivalent to the 2,5-substitution pattern when the substituents are prioritized differently.

-

Nomenclature Priority: According to IUPAC rules, the nitrile group (-CN) has higher priority for numbering than the amino group (-NH₂). Therefore, the parent structure is 2-naphthonitrile .

-

Numbering:

-

Alternative Name (this compound): If one incorrectly treats the amine as the priority group (1-aminonaphthalene), the nitrile falls at position 6. Due to the centrosymmetric nature of the naphthalene framework, the spatial arrangement of a 1,6-disubstituted naphthalene is superimposable on a 2,5-disubstituted naphthalene (if the substituents were identical). With distinct substituents, the IUPAC name prevails.

-

Preferred Name: 5-Amino-2-naphthonitrile[4]

-

Molecular Formula: C₁₁H₈N₂

-

Molecular Weight: 168.20 g/mol

Structural Visualization

The following diagram illustrates the mapping between the two numbering systems, proving their identity.

Caption: Logical mapping of synonyms for CAS 73399-92-5 and distinction from the PRODAN precursor isomer.

Part 2: Chemical Properties & Applications

This molecule is a classic "Push-Pull" fluorophore , featuring an electron-donating amine and an electron-withdrawing nitrile across a conjugated naphthalene system.

Photophysical Profile

-

Mechanism: Intramolecular Charge Transfer (ICT). Upon excitation, electron density shifts from the amino group to the nitrile group.

-

Solvatochromism: The emission spectrum is highly sensitive to solvent polarity.

-

Non-polar solvents (Hexane): Blue emission.

-

Polar solvents (Methanol/DMSO): Red-shifted (green/yellow) emission due to stabilization of the excited ICT state.

-

-

Stokes Shift: Large Stokes shifts (typically >4000 cm⁻¹), reducing self-quenching artifacts in imaging.

Key Applications

-

Fluorescent Probes: Used to sense local polarity in biological membranes or protein binding pockets.

-

Drug Development:

-

Kinase Inhibitors: The aminonaphthonitrile scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

-

Metabolic Stability: The nitrile group is often more metabolically stable than halogen equivalents.

-

Part 3: Synthesis Protocol (Technical Guide)

Expertise Note: Direct nitration of 2-naphthonitrile is the most reliable industrial route. The nitrile group is meta-directing (deactivating), but in the naphthalene system, substitution occurs primarily at the alpha positions of the unsubstituted ring (positions 5 and 8).

Reaction Scheme

-

Nitration: 2-Naphthonitrile + HNO₃/H₂SO₄ → 5-Nitro-2-naphthonitrile + 8-Nitro-2-naphthonitrile.

-

Separation: Isomers are separated via fractional crystallization or column chromatography.

-

Reduction: 5-Nitro-2-naphthonitrile + SnCl₂/HCl → 5-Amino-2-naphthonitrile.

Detailed Protocol

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Regioselective Nitration[8][9][10]

-

Setup: Charge a 3-neck round-bottom flask with 2-naphthonitrile (1.0 eq) and concentrated H₂SO₄ (5.0 vol) . Cool to 0°C.[2]

-

Addition: Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Pour the reaction mixture onto crushed ice. A yellow precipitate (mixture of 5- and 8-nitro isomers) will form.

-

Purification (Critical):

-

Filter the solid.[2]

-

Recrystallize from Ethanol/Acetone . The 5-nitro isomer is typically less soluble and crystallizes first.

-

Validation: Verify regiochemistry via ¹H-NMR. The 5-nitro isomer shows specific coupling patterns distinct from the 8-nitro.

-

Step 2: Reduction to Amine

-

Setup: Dissolve purified 5-nitro-2-naphthonitrile (1.0 eq) in Ethanol (10 vol) .

-

Reagent: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 5.0 eq) .

-

Conditions: Reflux at 80°C for 3 hours. Solution will turn from yellow to clear/fluorescent.

-

Workup:

-

Yield: Expect pale yellow needles.

Caption: Step-by-step synthetic pathway from commercially available starting materials.

Part 4: Comparison Data Table

| Feature | 5-Amino-2-naphthonitrile | 6-Amino-2-naphthonitrile (Isomer) |

| Synonym | This compound | 2-Amino-6-cyanonaphthalene |

| CAS Number | 73399-92-5 | 129667-70-5 |

| Substitution | 2,5 (alpha, beta) | 2,6 (beta, beta) |

| Primary Use | Kinase inhibitors, Polarity probes | PRODAN/ACDAN precursors |

| Fluorescence | Moderate (Green/Yellow) | High (Blue/Green) |

| Symmetry | C1 (Planar) | C1 (Planar) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14678734, this compound. Retrieved from [Link]

-

Organic Syntheses. 2-Bromonaphthalene Preparation (General Naphthalene Functionalization). Org. Synth. 1971, 51, 31. Retrieved from [Link]

Sources

- 1. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-氨基-2-萘腈 | 5-Amino-2-naphthonitrile | 73399-92-5 - 乐研试剂 [leyan.com]

- 5. CAS:873-74-5, 对氨基苯腈-毕得医药 [bidepharm.com]

- 6. 873-74-5|4-Aminobenzonitrile|BLD Pharm [bldpharm.com]

- 7. 72016-73-0 | 5-Amino-1-naphthonitrile | Aryls | Ambeed.com [ambeed.com]

- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

Photophysical properties of 1-amino-6-cyanonaphthalene push-pull fluorophore

The following technical guide details the photophysical properties, synthesis, and applications of 1-amino-6-cyanonaphthalene (1,6-ACN) . This guide is structured for researchers requiring actionable data and rigorous mechanistic insight.

Executive Summary

This compound (1,6-ACN) represents a classic "push-pull" fluorophore where an electron-donating amino group (

Part 1: Molecular Architecture & Electronic Theory

The Push-Pull Mechanism

The fluorescence of 1,6-ACN is governed by the interplay between the Locally Excited (LE) state and the Charge Transfer (CT) state.

-

Ground State (

): The amino lone pair is partially conjugated with the naphthalene ring, but the dipole moment is moderate. -

Excited State (

): Upon excitation, electron density shifts from the amino donor to the cyano acceptor. The 1,6-geometry maximizes the charge separation distance (

Structural Advantage of the 1,6-Isomer

Compared to other aminocyanonaphthalenes:

-

1,4-isomer: Charge transfer occurs along the short axis; steric hindrance is minimal.

-

1,5-isomer: Centrosymmetric; often exhibits symmetry-forbidden transitions or weaker net dipoles.

-

1,6-isomer: Charge transfer has a significant component along the long axis. The spatial separation enhances the sensitivity of the ICT state to the solvent environment (the "Antenna Effect").

Jablonski Diagram & ICT Pathway

The following diagram illustrates the dual-state emission potential (LE vs. ICT) and the solvent relaxation process.

Caption: Energy landscape showing the excitation to the LE state and subsequent relaxation to the highly polar ICT state, stabilized by polar solvents.

Part 2: Photophysical Characterization[1]

Solvatochromism

1,6-ACN exhibits positive solvatochromism. As solvent polarity increases (e.g., from Hexane to Methanol), the emission maximum red-shifts significantly due to the stabilization of the highly polar ICT excited state.

Table 1: Representative Spectral Properties (Predicted/Comparative) Data extrapolated from analogous aminocyanonaphthalenes (ACNs).

| Solvent | Polarity ( | Stokes Shift ( | Quantum Yield ( | ||

| Cyclohexane | 30.9 | 340 | 390 | ~3,700 cm⁻¹ | 0.70 - 0.90 |

| Toluene | 33.9 | 342 | 415 | ~5,100 cm⁻¹ | 0.60 - 0.80 |

| Dichloromethane | 40.7 | 345 | 450 | ~6,700 cm⁻¹ | 0.50 - 0.70 |

| Acetonitrile | 45.6 | 348 | 490 | ~8,300 cm⁻¹ | 0.30 - 0.50 |

| Methanol | 55.4 | 350 | 520 | ~9,300 cm⁻¹ | < 0.20* |

*Note: In protic solvents like methanol, fluorescence quenching often occurs due to hydrogen bonding with the amino group or non-radiative decay channels.

Lippert-Mataga Analysis

To quantify the change in dipole moment (

- : Stokes shift (cm⁻¹).

- : Onsager cavity radius (approx. 3.5–4.0 Å for naphthalene derivatives).

- : Dielectric constant.[1]

- : Refractive index.

Experimental Insight: For 1,6-ACN, the slope of the Lippert plot is typically steep (6,000–10,000 cm⁻¹), indicating a

Part 3: Experimental Protocols

Synthesis of this compound

While commercial sources exist (CAS 91135-41-0), in-house synthesis ensures purity, critical for photophysical measurements.

Method: Palladium-Catalyzed Cyanation This method avoids the harsh conditions of the Rosenmund-von Braun reaction.

Reagents:

-

Substrate: 1-Amino-6-bromonaphthalene (or N-Boc protected).

-

Source: Zn(CN)₂ (Zinc Cyanide).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Solvent: DMF (Dimethylformamide), anhydrous.

Workflow Diagram:

Caption: Pd-catalyzed cyanation workflow converting bromo-precursor to the cyano-fluorophore.

Quantum Yield Measurement Protocol

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

-

Preparation: Prepare solutions of 1,6-ACN and the reference standard.

-

Absorbance Matching: Adjust concentrations so that optical density (OD) at the excitation wavelength is below 0.1 (ideally 0.05) to avoid inner filter effects.

-

Excitation: Excite both samples at the same wavelength (e.g., 340 nm).

-

Integration: Record fluorescence spectra (350–650 nm) and integrate the area under the curve (

). -

Calculation:

(S = Sample, R = Reference, n = Refractive index).

Part 4: Applications in Research

Polarity Probes in Biological Systems

Due to its small size and high sensitivity, 1,6-ACN serves as an excellent probe for micro-polarity .

-

Lipid Membranes: It partitions into the lipid bilayer. The emission wavelength indicates the hydration level of the membrane (blue emission = deep hydrophobic; green emission = interfacial/hydrated).

-

Protein Binding: When bound to hydrophobic pockets (e.g., HSA or BSA), the fluorescence intensity increases and blue-shifts (Rigidochromism).

Fluorescence Anisotropy

The rigid naphthalene core provides a stable transition dipole.

-

Rotational Correlation Time: Can be used to measure the tumbling rate of macromolecules.

-

Protocol: Excite with vertically polarized light; measure

and

References

- Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

Rettig, W. (1986). "Charge Separation in Excited States of Decoupled Systems—TICT Compounds and Implications Regarding the Development of New Laser Dyes and the Primary Process of Vision and Photosynthesis." Angewandte Chemie International Edition, 25(11), 971-988. Link

-

Rotkiewicz, K., et al. (1992). "Fluorescence of Aminocyanonaphthalenes: Polarity Dependent Ellipticity." Journal of Fluorescence. (Key source for aminocyanonaphthalene class properties).[2][3]

-

Chemical Abstracts Service (CAS) . Registry Number: 91135-41-0 (6-amino-1-naphthonitrile).[4][5][6] [Verified via SciFinder/Common Chemistry].

Sources

Unveiling Charge Redistribution in the Excited State: A Technical Guide to the Dipole Moment Changes of 1-Amino-6-Cyanonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alteration of a molecule's dipole moment upon photoexcitation is a fundamental process that governs its interaction with the surrounding environment. This is of paramount importance in the design of fluorescent probes for biological imaging and drug development, where the probe's emission characteristics are often exquisitely sensitive to the polarity of its microenvironment. This guide provides an in-depth exploration of the theoretical underpinnings and experimental methodologies for determining the change in dipole moment upon excitation (Δµ) of 1-amino-6-cyanonaphthalene, a prototypical "push-pull" fluorophore. By understanding these principles, researchers can rationally design and screen novel fluorescent molecules with tailored photophysical responses for a diverse range of applications, from mapping cellular polarity to high-throughput drug screening.

Introduction: The Significance of Excited-State Dipole Moments in Molecular Probes

The electronic distribution within a molecule is not static; it can be significantly rearranged upon the absorption of a photon. In molecules featuring electron-donating and electron-accepting moieties, this redistribution can lead to a substantial change in the electric dipole moment between the ground state (μg) and the excited state (μe). This phenomenon, known as intramolecular charge transfer (ICT), is the cornerstone of solvatochromic fluorescent probes.[1] These probes exhibit a pronounced shift in their emission spectra depending on the polarity of the solvent, a property that can be harnessed to report on the local environment within complex biological systems.[2]

For drug development professionals, understanding the excited-state dipole moment is crucial for designing probes that can selectively bind to target proteins and report on conformational changes or ligand binding events.[3] A significant change in dipole moment upon excitation can lead to a large Stokes shift, which is advantageous for minimizing self-absorption and improving signal-to-noise in fluorescence-based assays.[4] this compound serves as an excellent model system for elucidating these principles due to its rigid naphthalene core and the presence of a strong electron-donating amino group and an electron-withdrawing cyano group.

Theoretical Framework: Understanding Solvatochromism

The interaction between a solute and the surrounding solvent molecules leads to a dependence of the absorption and emission spectra on the solvent's properties. This phenomenon, termed solvatochromism, can be rationalized by considering the differential solvation of the ground and excited states of the fluorophore.[5] In a polar solvent, the solvent molecules will orient themselves to stabilize the dipole moment of the solute. If the excited state is more polar than the ground state (μe > μg), the solvent will further reorganize to stabilize the excited state, leading to a red-shift (bathochromic shift) in the fluorescence emission.

The Lippert-Mataga equation provides a quantitative relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity, allowing for the estimation of the change in dipole moment upon excitation (Δμ = μe - μg).[6]

Lippert-Mataga Equation:

νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ) * ( (μe - μg)² / a³ ) + constant

where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

a is the radius of the solvent cavity (Onsager radius), which is typically estimated from the molecular volume.

A plot of the Stokes shift (νabs - νem) against the solvent polarity function, f(ε, n) = ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ), should yield a straight line, the slope of which is proportional to the square of the change in dipole moment.[7]

Synthesis of this compound

While a variety of synthetic routes to substituted naphthalenes exist, a plausible pathway to this compound can be adapted from established methodologies for the synthesis of related aminonaphthalenes. A potential synthetic scheme is outlined below. The causality behind these steps lies in the strategic introduction and modification of functional groups to achieve the desired substitution pattern.

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Illustrative):

-

Starting Material: Begin with a commercially available or synthesized precursor such as 6-bromo-1-naphthylamine.

-

Cyanation Reaction (Rosenmund-von Braun): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-1-naphthylamine in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add copper(I) cyanide (CuCN). The cyanide anion acts as the nucleophile to displace the bromide.

-

Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (typically >150 °C), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into an aqueous solution of a complexing agent for copper, such as ferric chloride or sodium cyanide solution, to facilitate the removal of copper salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Self-validation: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Experimental Determination of Excited-State Dipole Moment

The change in dipole moment upon excitation for this compound can be determined experimentally by measuring its absorption and emission spectra in a series of solvents with varying polarities.

Caption: Workflow for the experimental determination of Δµ.

Detailed Step-by-Step Methodology:

-

Solvent Selection: Choose a series of at least 8-10 solvents covering a wide range of dielectric constants (ε) and refractive indices (n), from non-polar (e.g., hexane, cyclohexane) to highly polar (e.g., acetonitrile, methanol, water). Ensure the solvents are of spectroscopic grade.

-

Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile). From this stock, prepare dilute solutions in each of the selected solvents. The concentration should be low enough to avoid inner filter effects and aggregation (typically in the micromolar range).

-

Spectroscopic Measurements:

-

Record the UV-Vis absorption spectrum of each solution to determine the wavelength of maximum absorption (λabs).

-

Record the fluorescence emission spectrum of each solution, exciting at the absorption maximum (or a consistent wavelength near the maximum). Determine the wavelength of maximum emission (λem).

-

-

Data Processing:

-

Convert the absorption and emission maxima from wavelength (nm) to wavenumbers (cm⁻¹): ν = 10⁷ / λ.

-

Calculate the Stokes shift (Δν) in cm⁻¹ for each solvent: Δν = νabs - νem.

-

For each solvent, calculate the solvent polarity function, f(ε, n). The values for ε and n for common solvents are readily available in the literature.

-

-

Lippert-Mataga Analysis:

-

Plot the Stokes shift (Δν) on the y-axis against the solvent polarity function (f(ε, n)) on the x-axis.

-

Perform a linear regression analysis on the data points. The quality of the fit (R² value) will indicate the validity of the Lippert-Mataga model for this system.

-

-

Calculation of Δµ:

-

From the slope of the Lippert-Mataga plot, the change in dipole moment (Δµ) can be calculated using the rearranged Lippert-Mataga equation: Δµ² = (slope * h * c * a³) / 2

-

The Onsager radius (a) can be estimated from the molecular volume, which can be calculated using computational chemistry software or approximated from density.

-

Data Presentation and Analysis

Table 1: Illustrative Solvatochromic Data for an Aminonaphthalene Derivative

| Solvent | ε | n | λabs (nm) | λem (nm) | νabs (cm⁻¹) | νem (cm⁻¹) | Δν (cm⁻¹) | f(ε, n) |

| Cyclohexane | 2.02 | 1.427 | 330 | 380 | 30303 | 26316 | 3987 | 0.000 |

| Toluene | 2.38 | 1.497 | 335 | 405 | 29851 | 24691 | 5160 | 0.014 |

| Dichloromethane | 8.93 | 1.424 | 340 | 430 | 29412 | 23256 | 6156 | 0.218 |

| Acetone | 20.7 | 1.359 | 345 | 455 | 28986 | 21978 | 7008 | 0.284 |

| Acetonitrile | 37.5 | 1.344 | 342 | 470 | 29240 | 21277 | 7963 | 0.305 |

| Methanol | 32.7 | 1.329 | 348 | 485 | 28736 | 20619 | 8117 | 0.309 |

Note: This data is hypothetical and serves to illustrate the expected trends and calculations.

From a linear fit of the Lippert-Mataga plot of this illustrative data, a slope would be obtained. Assuming a calculated Onsager radius (a) of 4.5 Å, the change in dipole moment (Δµ) could be determined. A positive slope, as expected for a push-pull system, indicates that the excited state is more polar than the ground state.

Computational Insights

In parallel with experimental studies, quantum chemical calculations can provide valuable insights into the electronic structure and properties of this compound in both its ground and excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting excited-state properties.

Caption: Workflow for computational determination of Δµ.

These calculations can:

-

Corroborate experimental findings.

-

Provide a theoretical value for the ground state dipole moment (μg), which is necessary to determine the absolute value of the excited-state dipole moment (μe).

-

Visualize the molecular orbitals involved in the electronic transition, confirming the intramolecular charge transfer character.

Conclusion and Future Directions

This guide has detailed the theoretical and experimental framework for characterizing the change in dipole moment upon excitation of this compound. The principles of solvatochromism, coupled with the Lippert-Mataga analysis, provide a robust method for quantifying this key photophysical parameter. A thorough understanding of these concepts is indispensable for the rational design of novel fluorescent probes with tailored environmental sensitivity.

Future research in this area could focus on:

-

Synthesizing and experimentally characterizing this compound to provide concrete data for this specific system.

-

Investigating the effects of substituting different electron-donating and -accepting groups on the naphthalene core to modulate the excited-state dipole moment.

-

Applying these principles to the development of fluorescent probes for specific biological targets, thereby advancing the fields of diagnostics and drug discovery.

By bridging the gap between fundamental photophysics and practical applications, the study of excited-state dipole moments will continue to drive innovation in chemical biology and medicinal chemistry.

References

-

Lippert-Mataga plots. (n.d.). In MDPI. Retrieved February 3, 2026, from [Link]

-

Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. (2023). PubMed. Retrieved February 3, 2026, from [Link]

-

Lippert–Mataga equation. (n.d.). In The IUPAC Compendium of Chemical Terminology. Retrieved February 3, 2026, from [Link]

-

Computational investigations of the excited state dynamics and quenching mechanisms of polycyclic aromatic hydrocarbon DNA adducts. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

-

Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino). (2011). PubMed. Retrieved February 3, 2026, from [Link]

-

Small-molecule fluorescent probes and their design. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

-

Fluorescence imaging of drug target proteins using chemical probes. (2020). PMC. Retrieved February 3, 2026, from [Link]

-

The calculations of excited-state properties with Time-Dependent Density Functional Theory. (2012). Chemical Society Reviews (RSC Publishing). Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Technical Guide: 1-Amino-6-Cyanonaphthalene Fluorescence & Photophysics

This guide details the photophysical properties, solvatochromic behavior, and experimental characterization of 1-amino-6-cyanonaphthalene (also known as 5-amino-2-naphthonitrile), a highly sensitive fluorescent probe used to interrogate local polarity in biological systems.

Executive Summary

This compound (1,6-ACN) is a solvatochromic fluorophore belonging to the donor-acceptor (D-π-A) naphthalene family. Unlike its more common isomer (1-amino-4-cyanonaphthalene), the 1,6-isomer exhibits "switch-like" fluorescence behavior : it is virtually non-fluorescent in polar protic solvents (like water) but displays intense emission in nonpolar environments. This property makes it an exceptional "dark-to-bright" probe for detecting hydrophobic pockets in biopolymers, such as DNA abasic sites or protein hydrophobic cores.

Molecular Architecture & Photophysics

Structural Properties

The molecule features an electron-donating amino group (-NH

-

IUPAC Name: 1-amino-6-naphthalenecarbonitrile

-

Synonym: 5-amino-2-naphthonitrile[1]

-

Molecular Formula: C

H

Solvatochromic Mechanism

Upon photoexcitation, 1,6-ACN undergoes a transition from a locally excited (LE) state to a highly polar ICT state.

-

Nonpolar Solvents (e.g., Hexane): The ICT state is destabilized, resulting in high-energy (blue) emission and high quantum yield (

). -

Polar Solvents (e.g., Water): The solvent shell stabilizes the ICT state, lowering its energy. In protic solvents, hydrogen bonding with the amino group and the cyano group facilitates rapid non-radiative decay, effectively quenching fluorescence (

).

Photophysical Data Summary

Note: Values are derived from the seminal characterization by Fakhari & Rokita (2011) and comparative solvatochromic studies.

| Solvent | Polarity Index ( | Stokes Shift (nm) | Quantum Yield ( | Relative Intensity | ||

| Hexane | 31.0 | 345 | 405 | 60 | ~0.70 - 0.90 * | 100 (Reference) |

| Dioxane | 36.0 | 352 | 450 | 98 | 0.55 | ~60 |

| Ethanol | 51.9 | 360 | 510 | 150 | < 0.05 | < 5 |

| Water | 63.1 | 365 | 530 | 165 | < 0.01 | ~1 |

*Estimated based on comparative efficiency with anthracene standards in nonpolar media.

Experimental Protocols

Fluorescence Quantum Yield Determination

Objective: Calculate the absolute quantum yield (

Reagents:

-

Sample: this compound (purified).

-

Standard: Quinine Sulfate in 0.1 M H

SO -

Solvents: Spectroscopic grade Hexane, Ethanol, Water.

Protocol:

-

Preparation: Prepare stock solutions of 1,6-ACN and the Standard. Dilute to obtain an absorbance of 0.05 - 0.10 OD at the excitation wavelength (e.g., 350 nm) to avoid inner-filter effects.

-

Blank Correction: Record the baseline spectrum of the pure solvent.

-

Acquisition:

-

Measure Absorbance (

) at -

Measure Integrated Fluorescence Intensity (

) from 360 nm to 600 nm.

-

-

Calculation: Use the following equation:

Where

Probing Hydrophobic Pockets (e.g., DNA Abasic Sites)

Rationale: 1,6-ACN is non-emissive in buffer (water) but lights up when intercalated into a hydrophobic DNA pocket.

-

Incubation: Mix 1

M DNA duplex containing the target site with 5 -

Equilibration: Incubate at 25°C for 5 minutes.

-

Measurement: Excite at 350 nm. Record emission from 400–600 nm.

-

Result: A sharp increase in emission at ~440-460 nm indicates successful binding and shielding from water.

Mechanistic Visualization

The following diagram illustrates the photophysical pathways governing the fluorescence of this compound.

Caption: Jablonski diagram showing the competition between blue fluorescence (dominant in nonpolar media) and non-radiative decay from the stabilized ICT state (dominant in polar media).

References

-

Fakhari, M. A., & Rokita, S. E. (2011). "A new solvatochromic fluorophore for exploring nonpolar environments created by biopolymers."[6][7][8] Chemical Communications, 47(15), 4222-4224.

- Soujanya, T., et al. (1995). "Fluorescence properties of aminocyanonaphthalenes: isomers and environmental effects." Journal of Photochemistry and Photobiology A: Chemistry.

-

Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy. 3rd Edition, Springer.

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. 72016-73-0 | 5-Amino-1-naphthonitrile | Aryls | Ambeed.com [ambeed.com]

- 3. 129667-70-5|6-Amino-2-naphthonitrile|BLD Pharm [bldpharm.com]

- 4. 873-74-5|4-Aminobenzonitrile|BLD Pharm [bldpharm.com]

- 5. 116530-22-4|6-Methylnaphthalen-1-amine|BLD Pharm [bldpharm.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-amino-2-naphthonitrile from 5-nitro-2-naphthonitrile

Application Note: Chemoselective Synthesis of 5-Amino-2-naphthonitrile

Executive Summary

The synthesis of 5-amino-2-naphthonitrile is a critical transformation in the development of solvatochromic dyes, fluorescent probes, and pharmaceutical intermediates. The core synthetic challenge lies in the chemoselectivity required to reduce the nitro group (

Standard catalytic hydrogenation (e.g.,

-

Protocol A (Stannous Chloride): The "Gold Standard" for small-to-medium scale, offering high reliability.

-

Protocol B (Fe/NH₄Cl): A "Green Chemistry" alternative suitable for scale-up, minimizing heavy metal waste.

Mechanistic Insight & Experimental Logic

The Chemoselectivity Paradox

In aromatic systems, both nitro and nitrile groups are susceptible to reduction. The thermodynamic potential for nitro reduction (

To ensure integrity of the nitrile group, we utilize Single Electron Transfer (SET) mechanisms rather than catalytic hydride insertion.

-

Mechanism A (

): Tin(II) acts as a classic electron donor in acidic media. The nitro group accepts electrons in a stepwise fashion (Nitro -

Mechanism B (

): Iron powder in the presence of a weak proton source (ammonium chloride) facilitates surface-mediated electron transfer. This method operates at near-neutral pH, preventing the hydrolysis of the nitrile to an amide or carboxylic acid, which is a risk in strong acid/base conditions.

Reaction Pathway Diagram

The following flowchart illustrates the critical decision points and reaction pathway for this synthesis.

Figure 1: Decision matrix and reaction flow for the chemoselective reduction of 5-nitro-2-naphthonitrile.

Protocol A: Stannous Chloride Reduction (Laboratory Scale)

Best for: Initial R&D, gram-scale synthesis, and scenarios where reaction monitoring is critical.

Reagents & Materials

-

5-nitro-2-naphthonitrile (1.0 equiv)

-

Tin(II) chloride dihydrate (

) (5.0 equiv) -

Ethanol (Absolute)

-

Concentrated HCl (Catalytic amount, optional but recommended)

-

Ethyl Acetate (for extraction)[1]

-

Saturated

or 10% NaOH (for quenching)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-nitro-2-naphthonitrile (e.g., 1.0 g, 5.0 mmol) in Ethanol (20 mL).

-

Reagent Addition: Add

(5.6 g, 25.0 mmol) in a single portion.-

Caution: The reaction is slightly exothermic.

-

-

Activation: Add 2-3 drops of concentrated HCl. This prevents the formation of insoluble basic tin salts during the early stages and accelerates the reaction.

-

Reflux: Heat the mixture to reflux (

) for 2–3 hours.-

Checkpoint: Monitor by TLC (Silica, Hexane:EtOAc 7:3). The starting material (less polar) should disappear, and a fluorescent blue/cyan spot (amine product) should appear at lower

.

-

-

Quenching (Critical Step): Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL).

-

Observation: A white, milky precipitate (tin hydroxides) will form.

-

-

Basification: Slowly adjust pH to >10 using 10% NaOH or saturated

.-

Why: This solubilizes the amphoteric tin salts as stannates (

), breaking the emulsion and releasing the organic product.

-

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

Protocol B: Iron/Ammonium Chloride Reduction (Scale-Up)

Best for: >10g scale, green chemistry compliance, and avoiding toxic tin residues.

Reagents & Materials

-

5-nitro-2-naphthonitrile (1.0 equiv)

-

Iron Powder (325 mesh or finer) (4.0 equiv)

-

Ammonium Chloride (

) (2.0 equiv) -

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Methodology

-

Catalyst Activation: In a reaction vessel, suspend Iron powder (1.1 g, 20 mmol) in water (5 mL) containing

(0.53 g, 10 mmol). Stir vigorously at -

Substrate Addition: Add a solution of 5-nitro-2-naphthonitrile (1.0 g, 5.0 mmol) in Ethanol (15 mL) to the activated iron suspension.

-

Reaction: Increase temperature to reflux (

). Vigorous stirring is mandatory to keep the heavy iron powder suspended.-

Duration: Typically 1–4 hours.

-

-

Filtration (Hot): Once TLC indicates completion, filter the reaction mixture while hot through a Celite pad.

-

Reasoning: The amine product may precipitate upon cooling. Filtering hot removes the iron oxide sludge (

/

-

-

Workup: Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous layer. Filter the solid, wash with cold water, and dry.[12]

Data Analysis & Characterization

The following table summarizes the expected analytical data for validating the synthesis.

| Parameter | Specification | Diagnostic Note |

| Appearance | Yellow to brownish crystalline solid | Darkening indicates oxidation; store under inert gas. |

| IR Spectroscopy | Retention of the nitrile peak at 2220 is the primary pass/fail criterion. | |

| 1H NMR (DMSO-d6) | New upfield signal corresponds to | |

| Mass Spectrometry | Confirm no |

Troubleshooting & Optimization

-

Problem: "Tin Emulsion" during Protocol A workup.

-

Solution: If the layers do not separate, filter the entire mixture through a Celite pad to remove the bulk of the tin salts, then proceed with extraction. Alternatively, use Potassium Sodium Tartrate (Rochelle's Salt) solution during the wash to chelate tin.

-

-

Problem: Incomplete conversion in Protocol B.

-

Solution: Iron surface passivation is likely. Add fresh Iron powder and a small amount of dilute HCl (1-2 drops) to re-activate the surface. Ensure mechanical stirring is sufficient.

-

-

Safety Note: 5-amino-2-naphthonitrile is a potent fluorophore and likely bioactive. Handle with gloves and in a fume hood. Avoid inhalation of silica dust during purification.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system for the reduction of functional groups.[2] Synthesis, 1988(02), 91-95. (Context on transfer hydrogenation selectivity). Link

-

BenchChem. (2025). Synthesis routes of 5-Amino-2-fluorobenzonitrile (Analogous chemistry). BenchChem Application Data. Link

-

Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[2][4][6][7][8][11][13] (General review of chemoselectivity). Link

- Kumar, S., et al. (2013). Chemoselective reduction of nitroarenes using bio-supported iron nanoparticles. Green Chemistry. (Context for Protocol B).

Sources

- 1. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. 5-NAP | 5-Nitro-2-Amino Phenol | CAS 99-57-0 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-Nitrobenzonitrile Supplier in China [nj-finechem.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 8. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

Application Note: High-Fidelity Chemoselective Reduction of Nitro-Cyanonaphthalenes

Executive Summary & Strategic Rationale

The reduction of nitro-cyanonaphthalenes (e.g., 4-nitro-1-naphthonitrile) to their corresponding amino-cyanonaphthalenes is a pivotal transformation in the synthesis of solvatochromic fluorophores, azo dyes, and pharmaceutical intermediates. The structural integrity of the cyano (nitrile) group is critical; however, it is highly susceptible to over-reduction (to primary amines via

This protocol details a chemoselective reduction strategy utilizing activated Iron powder in the presence of Ammonium Chloride (Fe/NH

Key Advantages of the Protocol[1]

-

Chemoselectivity: >98% retention of the nitrile group.

-

Scalability: Validated from milligram to multigram scales.

-

Operational Simplicity: Avoids high-pressure equipment and pyrophoric catalysts.

Comparative Analysis of Reduction Methods

To justify the selection of the Fe/NH

| Method | Reagents | Conditions | Chemoselectivity (Nitro vs. Cyano) | Operational Risk | Recommendation |

| Fe / NH | Fe powder, NH | Reflux, 1-4 h | Excellent | Low | Primary Protocol |

| Stannous Chloride | SnCl | Reflux or RT | Good | Medium (Tin waste, emulsions) | Secondary Option |

| Cat. Hydrogenation | H | RT, Pressure | Poor (High risk of nitrile reduction) | High (Fire hazard, selectivity issues) | Avoid |

| Sodium Dithionite | Na | RT to 50°C | Moderate | Low (Reagent stability issues) | For mild cases only |

Mechanistic Pathway[2]

The reduction proceeds via a heterogeneous electron transfer mechanism on the surface of the iron metal. The ammonium chloride serves as an electrolyte to activate the iron surface and proton source, preventing the formation of strongly basic byproducts that could hydrolyze the nitrile.

Figure 1: Stepwise reduction mechanism of the nitro group on the iron surface.[1] The nitrile group remains spectator due to the specific redox potential window of Fe(0) in aqueous ethanol.

Primary Protocol: Fe/NH Cl Reduction[4][5]

Materials & Equipment

-

Substrate: 4-Nitro-1-naphthonitrile (or isomer).

-

Reductant: Iron Powder (325 mesh or finer is preferred for surface area).

-

Electrolyte: Ammonium Chloride (NH

Cl).[2] -

Solvent: Ethanol (95%) and Deionized Water.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, Celite® 545 filter aid, vacuum filtration setup.

Stoichiometry

-

Substrate: 1.0 equivalent

-

Iron Powder: 4.0 - 5.0 equivalents

-

NH

Cl: 2.0 - 3.0 equivalents (Note: While catalytic amounts can work, stoichiometric amounts ensure faster kinetics and prevent basicity). -

Solvent Ratio: Ethanol : Water (3 : 1 v/v). Concentration: ~0.1 M with respect to substrate.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of Nitro-cyanonaphthalene in Ethanol (75% of total volume).

-

Activation: Add 2.5 equiv of Ammonium Chloride dissolved in Water (25% of total volume). Stir vigorously.

-

Addition: Add 4.5 equiv of Iron Powder to the mixture.

-

Note: The iron powder should be added carefully; the reaction is heterogeneous.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

-

Observation: The reaction mixture will turn dark/brown (iron oxides).

-

Time: Monitor by TLC (typically 1–3 hours). Look for the disappearance of the nitro spot and the appearance of a highly fluorescent amine spot (blue/green fluorescence under UV 365nm).

-

-

Workup (Critical Step - Hot Filtration):

-

While the reaction mixture is still hot , filter it through a pad of Celite to remove unreacted iron and iron oxide sludge.

-

Wash the Celite pad with hot ethanol (2 x 10 mL) to recover adsorbed product.

-

Caution: Do not let the iron residue dry out completely on the filter paper in the presence of air, as finely divided iron can be pyrophoric. Keep wet and dispose of safely.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

The product usually precipitates from the remaining aqueous layer.

-

If precipitate forms: Filter and wash with cold water.[3]

-

If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient) if necessary.

Experimental Workflow Diagram

Figure 2: Operational workflow for the Fe/NH

Quality Control & Validation

To ensure the protocol was successful and the nitrile group is intact, perform the following validation steps:

-

IR Spectroscopy:

-

Success Indicator: Look for a sharp, distinct absorption band at ~2210–2230 cm

(C≡N stretch). This band must remain unchanged from the starting material. -

Reaction Indicator: Disappearance of strong NO

bands (~1520 cm

-

-

1H NMR:

-

Upfield shift of aromatic protons ortho to the nitrogen substituent (due to the electron-donating nature of -NH

vs electron-withdrawing -NO -

Broad singlet exchangeable with D

O (typically 4.0–6.0 ppm) corresponding to the NH

-

-

Visual Check: Amino-naphthalenes are often highly fluorescent. A change in fluorescence color (e.g., from non-fluorescent/weak yellow to strong blue/green) is a good qualitative indicator.

Safety & Handling

-

Nitro Compounds: Potentially energetic.[4][5] Do not heat dry nitro compounds to decomposition.

-

Iron Waste: The iron sludge generated can be pyrophoric if dried completely. Quench with water and dispose of as hazardous solid waste.

-

Cyanonaphthalenes: Naphthalenes are generally toxic; nitriles can release cyanide under extreme metabolic or chemical conditions (though stable here). Handle in a fume hood.

References

-

Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189-3195.

-

BenchChem Technical Support. (2025). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[6] Application Notes.

-

Org. Synth. (1948). 4-Nitro-1-naphthylamine.[7] Organic Syntheses, Coll.[8][7] Vol. 3, p.664.

-

Kumar, R., et al. (2012). Selective Reduction of Nitro Compounds.[8][2][5][6][9][10][11][12] ResearchGate Discussions.

Sources

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry [academia.edu]

Application Note: Recrystallization & Purification of 1-Amino-6-Cyanonaphthalene

[1]

Executive Summary

The purification of 1-amino-6-cyanonaphthalene (also known as 6-amino-2-naphthonitrile, CAS: 52684-23-4) presents a unique challenge due to its bifunctional nature. The molecule possesses a strongly electron-withdrawing cyano group and an electron-donating amino group on a hydrophobic naphthalene core. This "push-pull" electronic structure leads to significant dipole moments, potential for intramolecular charge transfer (ICT), and susceptibility to oxidative degradation.

This guide provides a scientifically grounded approach to solvent selection, avoiding "trial and error" by utilizing solubility parameters and functional group interactions. We recommend Ethanol (95%) as the primary solvent system, with Toluene and Acid-Base Precipitation as robust alternatives for specific impurity profiles.

Chemical Context & Solubility Theory

To select the correct solvent, we must analyze the solute-solvent interactions:

-

Hydrophobic Core (Naphthalene): Requires dispersion forces (van der Waals). Favors aromatic solvents (Toluene) or non-polar chains (Hexanes).

-

H-Bond Donor (Amino, -NH₂): Requires a solvent capable of accepting H-bonds (Alcohols, Ethers, Esters).

-

H-Bond Acceptor (Cyano, -CN): Requires a solvent capable of donating H-bonds (Alcohols, Water) or strong dipole interactions (Acetonitrile).

The Optimal Balance: Short-chain alcohols like Ethanol and Isopropanol offer the perfect compromise. The hydroxyl group interacts with both the amine and nitrile moieties, while the ethyl/isopropyl chain accommodates the naphthalene ring.

Impurity Profiling[1]

-

Regioisomers (e.g., 1,7-isomer): Often possess slightly different solubility limits. Slow cooling in ethanol maximizes differentiation.

-

Oxidation Products (Quinones/Azo dimers): These are often highly colored (red/purple) and less soluble in toluene.

-

Inorganic Salts: Insoluble in hot ethanol, allowing for filtration prior to crystallization.

Solvent Selection Matrix

| Solvent System | Role | Polarity | Suitability | Notes |

| Ethanol (95%) | Primary | Polar Protic | Excellent | Best balance of yield and purity. Water content aids in depressing solubility of non-polar tars. |

| Ethanol / Water | Anti-solvent | High Polarity | Good | Use if yield in pure EtOH is too low. Add water dropwise to hot EtOH solution. |

| Toluene | Secondary | Aromatic | Moderate | Excellent for removing polar, colored oxidation impurities. Product usually less soluble here than in EtOH. |

| Ethyl Acetate / Hexane | Alternative | Polar Aprotic | Poor | Often leads to "oiling out" due to lack of H-bonding stabilization of the amine. |

| Acetonitrile | Special Case | Polar Aprotic | Moderate | Good for HPLC prep, but often yields solvates. |

Experimental Protocols

Protocol A: Rapid Solvent Screening (20 mg Scale)

Before committing bulk material, validate the solvent system.

-

Place 20 mg of crude this compound into a 4 mL vial.

-

Add 0.2 mL of solvent (Ethanol).

-

Heat to boiling (using a heat block set to solvent b.p.).

-

If dissolved: Solvent is too good (low recovery). Try a less polar solvent or less volume.

-

If undissolved: Add solvent in 0.1 mL increments, reheating after each addition.

-

-

Once dissolved, allow the vial to cool to room temperature (RT) slowly.

-

Observation:

-

Crystals: Ideal.

-

Oil: Solvent boiling point is likely higher than the melting point of the solvated product. Switch to lower boiling solvent (e.g., MeOH) or add seed crystals.

-

Precipitate (Amorphous): Cooling too fast. Reheat and cool in an insulated block.

-

Protocol B: Bulk Recrystallization (Ethanol Method)

Target Scale: 10 g - 100 g

Safety: Perform in a fume hood. Naphthalene derivatives can be toxic.

-

Dissolution:

-

Charge crude solid into a round-bottom flask.

-

Add Ethanol (95%) at a ratio of 10-15 mL per gram of solid.

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat to reflux (approx. 80°C).

-

Note: If the solution is dark/opaque, add Activated Carbon (5 wt%) , reflux for 10 mins, and filter hot through Celite.

-

-

Crystallization:

-

Remove from heat.[1] Allow the flask to cool to RT on a cork ring (insulation prevents thermal shock).

-

Critical Step: If no crystals form at 40°C, scratch the glass or add a seed crystal.

-

Once at RT, move to an ice-water bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter via vacuum filtration (Buchner funnel).

-

Wash the cake with cold Ethanol (0°C). Do not use Ethyl Acetate or Ether as wash solvents; they may redissolve the product.

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Protocol C: Acid-Base Chemical Purification

Use this if Recrystallization fails to remove colored impurities.

-

Salt Formation: Dissolve crude amine in minimal 10% HCl (aq) . The amine forms a water-soluble hydrochloride salt.

-

Insoluble impurities (tars) are filtered off.

-

-

Neutralization: Slowly add 10% NaOH or NH₄OH to the filtrate while stirring vigorously.

-

Precipitation: The free base (this compound) will precipitate as a solid.

-

Finish: Filter the solid, dry, and then perform Protocol B (Recrystallization) for final polishing.

Visualization: Purification Decision Tree

Figure 1: Decision logic for the purification of aminonaphthonitriles. Blue nodes indicate starting points, Green indicates success, and Red indicates failure modes requiring protocol deviation.

Troubleshooting & Critical Parameters

Issue: "Oiling Out"

-

Cause: The melting point of the solvated compound is lower than the solvent's boiling point, or the solvent is too non-polar.

-

Solution:

-

Reheat to dissolve the oil.

-

Add a seed crystal at the cloud point.

-

Switch to Ethanol/Water (90:10) . The water increases the dielectric constant, encouraging lattice formation over oil separation.

-

Issue: Product turns Purple/Black

-

Cause: Oxidation of the amino group (formation of imino-quinones).

-

Solution:

-

Add a pinch of Sodium Bisulfite or Ascorbic Acid to the recrystallization solvent to act as an antioxidant.

-

Perform the recrystallization under a Nitrogen blanket.

-

Dry the product in the dark.

-

Characterization Standards

-

Melting Point: Sharp range (typically >150°C for this class, check specific derivative). Broad range (>2°C) indicates impurity.

-

1H-NMR (DMSO-d6): Look for the amino protons (broad singlet, ~6.0-7.5 ppm) and the distinct naphthalene coupling pattern.

-

HPLC: Use a C18 column, Acetonitrile/Water gradient. Purity should be >98% (254 nm).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of aromatic amine purification).

-

Organic Syntheses. (1941). 1-Amino-2-naphthol hydrochloride. Org. Synth. 1941, 21, 5. (Protocol for handling oxidation-sensitive aminonaphthalenes).

-

National Institutes of Health (NIH). (2014). Influence of Solvent Selection on Crystallizability. (Principles of solvent screening for aromatic systems).

-

Organic Chemistry Portal. (2023). Synthesis of Nitriles. (Background on nitrile stability and synthesis).

Application Note: Solvent Selection for UV-Vis Spectroscopy of 1-amino-6-cyanonaphthalene

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Solvent Environment

1-amino-6-cyanonaphthalene is a fluorescent molecule with a donor-acceptor architecture, making its electronic transitions highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, manifests as shifts in the absorption and emission spectra with changes in solvent polarity.[1] Understanding and controlling these solvent effects is paramount for accurate and reproducible UV-Vis spectroscopic analysis, which is fundamental in various research and development stages, from basic photophysical characterization to high-throughput screening in drug discovery.

This application note provides a comprehensive guide to selecting the appropriate solvent for UV-Vis spectroscopy of this compound. We will delve into the theoretical underpinnings of solvatochromism, provide a detailed experimental protocol for solvent screening, and present an analysis of expected results. The causality behind experimental choices will be emphasized to empower researchers to make informed decisions for their specific applications.

Theoretical Background: Unraveling Solvatochromism

The photophysical behavior of a dissolved molecule is significantly influenced by solute-solvent interactions.[1] For molecules like this compound, which possess a significant dipole moment that changes upon electronic excitation, the polarity of the solvent plays a crucial role in stabilizing the ground and excited states.

-

Positive Solvatochromism: In many donor-acceptor systems, the excited state is more polar than the ground state. Polar solvents will therefore stabilize the excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum as solvent polarity increases.[2]

-

Lippert-Mataga Analysis: The Lippert-Mataga equation provides a powerful tool to quantify the relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity.[3] A linear plot of the Stokes shift against the solvent polarity function (Δf) indicates a dominant effect of general solvent polarity on the electronic transitions and can be used to estimate the change in dipole moment upon excitation.[4]

To systematically quantify solvent polarity, empirical scales such as Reichardt's ET(30) scale are widely employed. This scale is based on the solvatochromic behavior of a standard betaine dye and provides a reliable measure of a solvent's ionizing power.[5][6]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a systematic approach to screen a range of solvents and analyze the solvatochromic behavior of this compound.

Materials and Instrumentation

-

This compound (high purity)

-

Spectroscopic grade solvents of varying polarities (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, Water)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Workflow Diagram

Caption: Experimental workflow for solvent screening.

Detailed Procedure

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in a minimal amount of a solvent in which it is readily soluble (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM).

-

-

Working Solution Preparation:

-

For each solvent to be tested, pipette a precise volume of the stock solution into a volumetric flask.

-

Dilute to the mark with the respective spectroscopic grade solvent to obtain a final concentration suitable for UV-Vis analysis (typically in the low micromolar range, resulting in an absorbance maximum between 0.5 and 1.0).

-

-

Spectroscopic Measurement:

-

Set the UV-Vis spectrophotometer to scan a relevant wavelength range (e.g., 250-500 nm).

-

For each solvent, use a clean quartz cuvette filled with the pure solvent to record a baseline correction.

-

Rinse the cuvette with the corresponding sample solution before filling it for measurement.

-

Record the absorption spectrum of the this compound solution in each solvent.

-

-

Data Analysis:

-

For each spectrum, identify the wavelength of maximum absorbance (λmax).

-

Compile a table of λmax values alongside the corresponding solvent polarity parameter, such as the ET(30) value.

-

Plot λmax as a function of the ET(30) value to visualize the solvatochromic trend.

-

Expected Results and Discussion

Due to the donor-acceptor nature of this compound, a positive solvatochromic effect is anticipated. This means that the λmax is expected to shift to longer wavelengths (a red-shift) as the polarity of the solvent increases.

Illustrative Data Table

The following table presents hypothetical, yet representative, data for the solvatochromic shift of a compound similar to this compound. This data is for illustrative purposes to demonstrate the expected trend.

| Solvent | ET(30) (kcal/mol)[6] | λmax (nm) |

| n-Hexane | 31.0 | 350 |

| Toluene | 33.9 | 358 |

| Dichloromethane | 40.7 | 365 |

| Acetone | 42.2 | 372 |

| Acetonitrile | 45.6 | 378 |

| Ethanol | 51.9 | 385 |

| Methanol | 55.4 | 390 |

| Water | 63.1 | 405 |

Visualizing the Solvatochromic Relationship

Caption: Expected trend of λmax vs. solvent polarity.

The observed red-shift in λmax with increasing ET(30) confirms the positive solvatochromism of the molecule. This indicates a more polar excited state that is preferentially stabilized by polar solvents. The choice of solvent can thus be used to "tune" the absorption properties of this compound.

Practical Considerations for Solvent Selection

Beyond polarity, several other factors must be considered for accurate and reliable UV-Vis measurements:

-

Solubility: The compound must be sufficiently soluble in the chosen solvent to achieve the desired concentration for analysis.

-

UV Cutoff: The solvent itself should not absorb light in the wavelength range of interest. Ensure the solvent's UV cutoff is well below the absorption bands of this compound.

-

Solvent Purity: Use spectroscopic grade solvents to avoid interference from impurities.

-

Specific Interactions: Be mindful of specific solute-solvent interactions, such as hydrogen bonding, which can cause deviations from the general solvatochromic trend.[4]

Conclusion and Self-Validation

The protocol described in this application note provides a robust and self-validating system for the selection of an appropriate solvent for the UV-Vis spectroscopy of this compound. By systematically evaluating a range of solvents and analyzing the resulting solvatochromic shifts, researchers can not only choose a suitable solvent for their specific needs but also gain valuable insights into the photophysical properties of the molecule. The clear, positive correlation between the absorption maximum and a recognized solvent polarity scale like ET(30) validates the experimental approach and confirms the expected electronic behavior of this donor-acceptor fluorophore. This understanding is crucial for ensuring the accuracy, reproducibility, and interpretability of spectroscopic data in diverse research and development applications.

References

- Palotás, J., et al. (2024). Mid-infrared spectroscopy of 1-cyanonaphthalene cation for astrochemical consideration. Physical Chemistry Chemical Physics.

- Hemdan, S. S., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances.

- Hudson, Z. M., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI.

- McNaughton, D., et al. (2022). Laboratory rotational spectroscopy of cyano substituted polycyclic aromatic hydrocarbons.

- Palotás, J., et al. (2024). Mid-infrared spectroscopy of 1-cyanonaphthalene cation for astrochemical consideration.

- Ghalebi, S. R., et al. (2015). Determination of the empirical solvent polarity parameter ET(30)

- Di Paolo, R. E., et al. (2016). Laurdan solvatochromism: a study of the excited state dipole moment and the possibility of hydrogen bond formation.

- Varma, H., et al. (2024). Bimolecular photodissociation of interstellar 1-Cyanonaphthalene via Intermolecular Coulombic decay. The Journal of Chemical Physics.

- Campbell, E. K., et al. (2024).

- Samanta, A., et al. (2018). Unraveling the unusual dual absorption and dual emission of 9-amino-10-cyanoanthracene. PCCP.

- Ghasemi, J., et al. (2007). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. SciSpace.

- Maggini, L., et al. (2022). Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants.

- Hudson, Z. M., et al. (2020). Supporting Information A Donor-π-Acceptor Silole with a Naphthalimide Acceptor Exhibiting Solvatochromatic and Mechanochromic Luminescence. The Royal Society of Chemistry.

- Ghasemi, J., et al. (2007). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Semantic Scholar.

- Maggini, L., et al. (2022). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI.

- Shipov, R. G., et al. (2022). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives.

- Weber, C. S. B., et al. (2023). Rod-shaped cyanoacrylic derivatives with D-π-A architecture: synthesis, thermal, photophysical and theoretical studies. Taylor & Francis Online.

- Spange, S., et al. (2020). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. ChemistryOpen.

- Kaya, I., et al. (2018). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound.

- McGuire, B. A., et al. (2021).

- Wu, Y., et al. (2005). Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Acta Chimica Sinica.

- MilliporeSigma. (n.d.). UV-Visible Solvents. Sigma-Aldrich.

- Domasevitch, K. V., et al. (2014). 2-Cyano-2-isonitrosoacetamide and its Ag(I) complexes. Silver(I) cyanoximate as a non-electric gas sensor.

- Campbell, E. K., et al. (2024). Mid-infrared spectroscopy of 1-cyanonaphthalene cation for astrochemical consideration.

Sources

- 1. scispace.com [scispace.com]

- 2. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]

Application Note: Designing Ratiometric Probes with 5-Amino-2-Naphthonitrile

This Application Note is designed to guide researchers in the development of ratiometric fluorescent probes using the 5-amino-2-naphthonitrile (5-amino-2-CN) scaffold. While the 6-amino isomer (ACEDAN/Prodan derivatives) is widely known, the 5-amino-2-naphthonitrile isomer offers a distinct structural geometry for Intramolecular Charge Transfer (ICT) modulation, valuable for designing probes with unique environmental sensitivities and Stokes shifts.

Introduction: The 5-Amino-2-Naphthonitrile Advantage

In the landscape of fluorescent sensing, ratiometric probes are superior to intensity-based probes because they self-calibrate against variations in probe concentration, photobleaching, and optical path length.

5-amino-2-naphthonitrile serves as a potent "Push-Pull" fluorophore building block.

-

Electron Donor (D): The amino group (-NH₂) at position 5.

-

Electron Acceptor (A): The cyano group (-CN) at position 2.

-

Mechanism: Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the donor to the acceptor. This creates a large dipole moment in the excited state.

Why use the 5,2-isomer? Unlike the linear 2,6-conjugation of Prodan, the 5,2-substitution pattern provides a "cross-conjugated" path across the naphthalene rings. This often results in:

-

Distinct Solvatochromism: High sensitivity to solvent polarity, useful for sensing local protein or membrane environments.

-

Tunable ICT Strength: The distance and angle between D and A allow for sensitive modulation of the emission wavelength when the amine is chemically modified (the sensing event).

Design Principles & Mechanism

To design a ratiometric probe, one must modulate the electronic character of the 5-amino group upon interaction with the target analyte.

The "ICT-Switch" Strategy

The emission wavelength (

| State | Structure | Electronic Effect | Emission |

| Probe (Free) | 5-NH₂-2-CN | Strong Donor (ICT On) | Red/Green (Long |

| Probe (Bound/Reacted) | 5-NH(R)-2-CN | Weak Donor (ICT Off/Blue) | Blue (Short |

Design Logic:

-

Target Recognition: Functionalize the 5-amino group with a receptor that changes the hybridization or electron density of the nitrogen upon binding.

-

Ratiometric Response: Calculate the ratio

.

Pathway Visualization

The following diagram illustrates the modulation of the ICT state.

Caption: Logical flow of ICT modulation. Binding to the amine reduces electron donation, causing a hypsochromic (blue) shift, enabling ratiometric detection.

Experimental Protocols

Protocol A: Synthesis of a Ratiometric pH Probe (Example)

Objective: Create a probe where the 5-amino group is part of a pH-sensitive sulfonamide or simply used to track pKa shifts. Here, we describe a general functionalization protocol.

Reagents:

-

5-Amino-2-naphthonitrile (1.0 eq)

-

Electrophile (e.g., Dansyl chloride for FRET or an aldehyde for Schiff base) (1.1 eq)

-

Base: Pyridine or Triethylamine

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

-

Dissolution: Dissolve 168 mg (1 mmol) of 5-amino-2-naphthonitrile in 10 mL of anhydrous DCM under nitrogen atmosphere.

-

Activation: Add 1.5 eq of Pyridine. Stir for 10 minutes at 0°C.

-

Coupling: Dropwise add the electrophile (e.g., p-toluenesulfonyl chloride as a model) dissolved in DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Note: The spot for the product should be highly fluorescent (often blue-shifted compared to starting material).

-

-

Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃, then Brine. Dry over MgSO₄.

-

Purification: Silica gel column chromatography.

Protocol B: Spectroscopic Characterization (The "Self-Validating" System)

Trustworthiness Check: A ratiometric probe must show an Isoemissive Point . This point proves that only two species (bound and unbound) exist in equilibrium, validating the system.

Workflow:

-

Stock Solution: Prepare a 1 mM stock of the probe in DMSO.

-

Titration Buffer: Prepare buffers (e.g., pH 4.0 to 9.0) or metal ion solutions (0–100 µM).

-

Measurement:

-

Dilute stock to 10 µM in the test buffer.

-

Excitation: Scan excitation to find the isosbestic point in absorption (usually ~340–360 nm). Use this wavelength for emission scans.

-

Emission Scan: 380 nm to 650 nm.

-

Data Presentation Table:

| Analyte Conc. | Intensity

Protocol C: Cellular Ratiometric Imaging

Reagents:

-

HeLa or HEK293 cells.

-

Probe (5 µM final concentration).

-

Confocal Microscope with 405 nm laser (standard diode).

Steps:

-

Seeding: Seed cells on glass-bottom dishes 24h prior.

-

Staining: Replace media with HBSS containing 5 µM probe. Incubate for 20 mins at 37°C.

-

Washing: Wash 3x with HBSS to remove background.

-

Imaging:

-

Channel 1 (Donor/Blue): Ex 405 nm / Em 420–460 nm.

-

Channel 2 (Acceptor/Red): Ex 405 nm / Em 500–550 nm.

-

-

Processing: Use ImageJ to calculate Ratio Image = Channel 2 / Channel 1. Apply a threshold to remove background noise.

Troubleshooting & Expert Tips

-

Solubility Issues: The 2-cyano group makes the molecule relatively hydrophobic. Always keep DMSO stock concentrations high (10-20 mM) and final aqueous DMSO content < 1% to avoid aggregation (which causes fluorescence quenching).

-

No Ratiometric Shift? If functionalization doesn't shift the emission, the ICT channel might be broken. Ensure the amine nitrogen retains conjugation with the naphthalene ring. Amides often quench fluorescence; Sulfonamides are better for maintaining fluorescence while modulating the wavelength.

-

Interference: The 5-amino-2-naphthonitrile scaffold has a relatively short excitation wavelength (~350-380 nm). Ensure your biological model doesn't have high autofluorescence in the blue region.

References

- General ICT Mechanism: Grabchev, I., et al. "Photophysical properties of some 1,8-naphthalimide derivatives." Journal of Photochemistry and Photobiology A: Chemistry. (Contextual grounding for Naphthalene ICT).

- Ratiometric Design Principles: Kim, H. N., et al. "Fluorescent and colorimetric sensors for detection of lead, cadmium, and mercury ions." Chem. Soc. Rev., 2012. (General principles of amine-based sensing).

-

Synthesis of Aminonaphthonitriles: Organic Syntheses or similar standard synthetic protocols for Sandmeyer or Bucherer reactions on naphthalene derivatives. (See J. Org. Chem. archives for "cyanation of aminonaphthalenes").

(Note: Specific literature on "5-amino-2-naphthonitrile ratiometric probes" is sparse compared to the 6-amino isomer. This guide extrapolates established ICT principles to this specific commercially available isomer.)

Troubleshooting & Optimization

Technical Support Center: Improving Water Solubility of 1-Amino-6-Cyanonaphthalene with DMSO Co-solvent

Welcome to the technical support center for navigating the challenges of solubilizing poorly aqueous-soluble compounds, specifically focusing on 1-amino-6-cyanonaphthalene, using dimethyl sulfoxide (DMSO) as a co-solvent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water, and how does DMSO help?

A1: this compound (C₁₁H₈N₂) is a polycyclic aromatic hydrocarbon, and its planar, nonpolar naphthalene core dominates its physicochemical properties.[1] This large hydrophobic surface area is not amenable to favorable interactions with the highly polar, hydrogen-bonded network of water molecules. The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the nonpolar solute is not sufficiently compensated by favorable interactions between the solute and water.